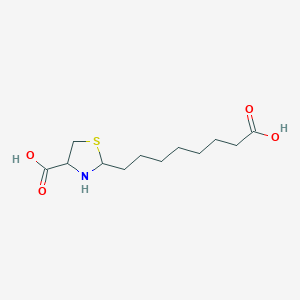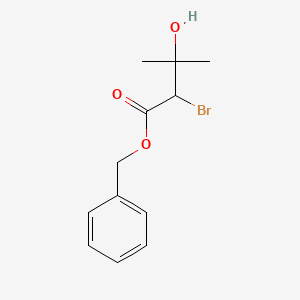
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-bromo-3-hydroxy-3-methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate typically involves the esterification of 2-bromo-3-hydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl 2-azido-3-hydroxy-3-methylbutanoate or benzyl 2-thiocyanato-3-hydroxy-3-methylbutanoate.
Oxidation: Formation of benzyl 2-bromo-3-oxo-3-methylbutanoate.
Reduction: Formation of benzyl 2-bromo-3-hydroxy-3-methylbutanol.
Scientific Research Applications
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These transformations enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-hydroxy-3-methylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Benzyl 3-hydroxy-2-methylbutanoate: Differently substituted, affecting its reactivity and applications.
Benzyl 2-bromo-3-methylbutanoate:
Uniqueness
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
CAS No. |
64807-49-4 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
benzyl 2-bromo-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
InChI Key |
MPISJUFLTOCWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)

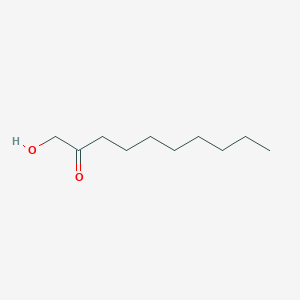
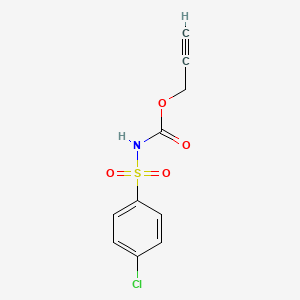
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
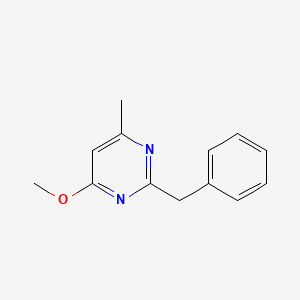

![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)

![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
